molecular formula C13H13F3N2 B13721808 4-Amino-2-propyl-6-trifluoromethylquinoline CAS No. 1189107-36-5

4-Amino-2-propyl-6-trifluoromethylquinoline

Cat. No.: B13721808
CAS No.: 1189107-36-5
M. Wt: 254.25 g/mol
InChI Key: VZYVKUYOYYXBPC-UHFFFAOYSA-N
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Description

4-Amino-2-propyl-6-trifluoromethylquinoline is a quinoline derivative with the molecular formula C13H13F3N2. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 2nd position, and a trifluoromethyl group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-propyl-6-trifluoromethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

4-Amino-2-propyl-6-trifluoromethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-propyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Amino-6-trifluoromethylquinoline
  • 4-Hydroxy-2-propyl-6-trifluoromethylquinoline
  • 4-Hydroxy-2-methyl-6-trifluoromethylquinoline

Comparison: Compared to these similar compounds, 4-Amino-2-propyl-6-trifluoromethylquinoline is unique due to the presence of both the propyl and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

1189107-36-5

Molecular Formula

C13H13F3N2

Molecular Weight

254.25 g/mol

IUPAC Name

2-propyl-6-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C13H13F3N2/c1-2-3-9-7-11(17)10-6-8(13(14,15)16)4-5-12(10)18-9/h4-7H,2-3H2,1H3,(H2,17,18)

InChI Key

VZYVKUYOYYXBPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)N

Origin of Product

United States

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